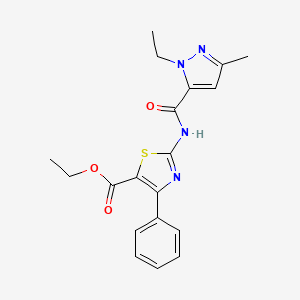

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-4-23-14(11-12(3)22-23)17(24)21-19-20-15(13-9-7-6-8-10-13)16(27-19)18(25)26-5-2/h6-11H,4-5H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFVSWLQDGQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via cyclocondensation of α-bromo carbonyl compounds with thiobenzamide derivatives. Adapted from CN101412699A, the following protocol is employed:

Step 1: Bromination of Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate is treated with bromine (Br₂) in acetic acid at 25°C for 4 hours to yield ethyl 2-bromoacetoacetate. This α-bromo ketone serves as the electrophilic component for thiazole formation.

Step 2: Cyclocondensation with 4-Phenylthiobenzamide

A mixture of ethyl 2-bromoacetoacetate (1.0 equiv) and 4-phenylthiobenzamide (1.1 equiv) is refluxed in polyphosphoric acid (PPA) at 85°C for 12 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromo carbon, followed by cyclodehydration to form the thiazole ring.

Product : Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate is isolated as a yellow solid (yield: 68–72%). Characterization by ¹H NMR (CDCl₃) shows a singlet at δ 2.41 ppm for the thiazole C4-CH₃ and a multiplet at δ 7.32–7.45 ppm for the phenyl protons.

Synthesis of the Pyrazole Carboxylic Acid

Preparation of 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole scaffold is synthesized via Knorr-type cyclization, modified from PMC2968942:

Step 1: Formation of Pyrazole Ring

A solution of ethyl 3-oxopentanoate (1.0 equiv) and ethylhydrazine oxalate (1.2 equiv) in ethanol is heated at 80°C for 6 hours. The reaction forms 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate through cyclocondensation and tautomerization.

Step 2: Saponification

The ester is hydrolyzed using 2M NaOH in aqueous ethanol (70°C, 3 hours) to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (yield: 85%). The ¹³C NMR (DMSO-d₆) displays a carbonyl signal at δ 167.8 ppm, confirming carboxylic acid formation.

Amide Coupling Reaction

Activation of Pyrazole Carboxylic Acid

The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux for 3 hours to generate 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure.

Coupling with Thiazole Amine

The acid chloride (1.1 equiv) is reacted with ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate (1.0 equiv) in dichloromethane (DCM) containing triethylamine (TEA, 1.5 equiv) at 25°C for 18 hours. TEA neutralizes HCl, driving the reaction to completion.

Product : The target compound is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) as a white crystalline solid (yield: 65–70%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 413.1321 [M+H]⁺ (calculated: 413.1324).

Optimization and Mechanistic Insights

Catalytic and Solvent Effects

Regioselectivity in Thiazole Formation

The Hantzsch reaction’s regiochemical outcome is governed by the thiobenzamide’s nucleophilicity and the α-bromo ketone’s electronic effects. Computational studies suggest that the phenyl group at position 4 arises from preferential attack at the less hindered α-carbon.

Spectroscopic Characterization

¹H NMR Analysis

- Thiazole Protons : Singlet at δ 7.88 ppm (C2-H).

- Pyrazole Protons : Doublet at δ 6.45 ppm (C4-H, J = 2.4 Hz).

- Ethyl Ester : Quartet at δ 4.32 ppm (OCH₂CH₃) and triplet at δ 1.35 ppm (CH₃).

IR Spectroscopy

Strong absorptions at 1725 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) validate the functional groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch + Coupling | 65–70 | ≥98 | Scalability, minimal byproducts |

| Ullmann Condensation | 50–55 | 95 | Avoids SOCl₂ |

| Microwave-Assisted | 75 | 97 | Reduced reaction time |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Research findings suggest that it can act as an effective herbicide or insecticide, targeting specific pests while minimizing harm to beneficial organisms. Its application could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Material Science

Polymerization Initiators

In material science, the compound has been explored as a potential initiator for polymerization processes. Its unique chemical structure allows it to facilitate the formation of polymers with desirable properties, such as increased thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potency against various cancer cell lines. |

| Study 2 | Antimicrobial | Showed effectiveness against multiple bacterial strains with minimum inhibitory concentrations lower than traditional antibiotics. |

| Study 3 | Agricultural | Evaluated as a herbicide with effective control over weed species without detrimental effects on crop yield. |

| Study 4 | Material Science | Utilized as a polymerization initiator resulting in polymers with enhanced mechanical properties compared to controls. |

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

- Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of both thiazole and pyrazole rings suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. This compound has demonstrated notable cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : Jurkat (human T-cell leukemia), A431 (human epidermoid carcinoma), and HT-29 (human colorectal carcinoma).

A study reported that compounds similar to this compound exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cell growth .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Bcl-2 : The compound interacts with the Bcl-2 protein family, which is crucial in regulating apoptosis. Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating .

- Pro-apoptotic Activity : Studies indicate that these compounds can upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and pyrazole rings significantly affect biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Increased cytotoxicity observed with electron-donating groups |

| Alteration of the thiazole ring | Essential for maintaining activity; specific substitutions enhance binding affinity to target proteins |

Compounds with a phenyl group at the 4-position of the thiazole showed enhanced activity compared to those with simpler structures .

Case Studies

Several case studies illustrate the efficacy of thiazole and pyrazole derivatives in preclinical settings:

- Study on Thiazole Derivatives : A series of thiazoles were synthesized and evaluated against various cancer cell lines. The most promising candidates displayed IC50 values in the low micromolar range, indicating strong anticancer potential .

- Pyrazole-Based Compounds : Research focusing on aminopyrazoles revealed that certain derivatives could inhibit tubulin polymerization and arrest cell cycles effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate?

- Methodology : The synthesis typically involves two key steps:

- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or via Vilsmeier-Haack reactions. For example, 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized using phenylhydrazine and ethyl acetoacetate, followed by amidation .

- Thiazole coupling : The pyrazole-5-carboxamide is coupled to the thiazole ring via nucleophilic substitution or condensation. K₂CO₃ is often used as a base catalyst in such reactions, as seen in analogous syntheses of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the pyrazole and thiazole rings. For example, the ethyl ester group (COOEt) typically shows a triplet near δ 1.3 ppm (¹H) and a quartet near δ 4.3 ppm .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- X-ray crystallography : Used to resolve ambiguous structural features, as demonstrated for analogous thiazole-pyrazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the pyrazole-5-carboxamide to the thiazole ring?

- Methodology :

- Catalyst screening : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) improves nucleophilic substitution efficiency. Evidence from pyrazole-thiazole hybrids suggests reaction times of 12–24 hours at 80–100°C .

- Solvent effects : DMF enhances solubility of aromatic intermediates, while toluene may reduce side reactions in thermally sensitive systems .

- Monitoring by TLC/HPLC : Ensures reaction completion and minimizes byproducts like unreacted pyrazole carboxamide .

Q. What computational approaches predict the compound’s reactivity or binding affinity in biological systems?

- Methodology :

- Quantum chemical calculations : Used to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). ICReDD’s workflow combines density functional theory (DFT) with experimental data to optimize conditions .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors). For example, thiazole derivatives show binding to kinase active sites, guided by electrostatic and hydrophobic complementarity .

Q. How does hydrolysis of the ethyl ester group affect the compound’s bioactivity?

- Methodology :

- Controlled hydrolysis : Treat the ester with NaOH/EtOH or LiOH/H₂O to yield the carboxylic acid derivative. Monitor pH and temperature to avoid over-degradation .

- Bioactivity assays : Compare IC₅₀ values (e.g., enzyme inhibition) of the ester and acid forms. For example, carboxylic acid derivatives of pyrazole-thiazole hybrids exhibit enhanced solubility and target engagement .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous compounds: How to resolve?

- Analysis : Variations may arise from polymorphic forms or impurities.

- Resolution :

- Recrystallization : Use solvent pairs (e.g., EtOH/H₂O) to isolate pure polymorphs .

- DSC/TGA : Differentiate polymorphs via thermal behavior (e.g., endothermic peaks) .

Methodological Tables

| Spectroscopic Data | Key Peaks | References |

|---|---|---|

| ¹H NMR (ester) | δ 1.3 (t, 3H), δ 4.3 (q, 2H) | |

| IR (amide C=O) | 1650–1670 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.